molecular formula C20H30N2+2 B15412574 1-Methyl-1'-nonyl-4,4'-bipyridin-1-ium CAS No. 185518-65-4

1-Methyl-1'-nonyl-4,4'-bipyridin-1-ium

Cat. No.: B15412574
CAS No.: 185518-65-4
M. Wt: 298.5 g/mol
InChI Key: RVUGVNUJJCUJJR-UHFFFAOYSA-N
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Description

1-Methyl-1'-nonyl-4,4'-bipyridin-1-ium is a bipyridinium salt developed for advanced research applications. Bipyridinium compounds are valued in materials science for their ability to form structured molecular assemblies through intermolecular interactions, such as π-π stacking and hydrogen bonding, which can be leveraged in the design of functional molecular crystals . The structure of this specific compound, featuring a methyl group and a longer nonyl chain, is engineered to enhance solubility in non-polar matrices and facilitate integration into catalytic systems. Research into similar dioxomolybdenum(VI)-bipyridine complexes with long alkyl chains has demonstrated significant utility as effective catalysts in oxidative desulfurization processes, suggesting potential environmental applications for fuel treatment . The nonyl chain promotes solubility in organic media and ionic liquids, which is critical for homogeneous catalysis and allows for efficient catalyst recovery and reuse . Researchers are exploring the application of this compound and its complexes in areas including catalyst design, development of ionic liquids, and as a building block for supramolecular architectures. Handle with care. This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

185518-65-4

Molecular Formula

C20H30N2+2

Molecular Weight

298.5 g/mol

IUPAC Name

1-methyl-4-(1-nonylpyridin-1-ium-4-yl)pyridin-1-ium

InChI

InChI=1S/C20H30N2/c1-3-4-5-6-7-8-9-14-22-17-12-20(13-18-22)19-10-15-21(2)16-11-19/h10-13,15-18H,3-9,14H2,1-2H3/q+2

InChI Key

RVUGVNUJJCUJJR-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCC[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Viologens differ in substituents, counterions, and bridging groups, which dictate their physicochemical properties:

Compound Substituents/Bridges Counterion Key Structural Features
1-Methyl-1'-nonyl-4,4'-bipyridin-1-ium Methyl (C₁), Nonyl (C₉) Not specified Asymmetric substitution; nonyl chain enhances hydrophobicity and potential for micelle formation.
1,1′-Methylenebis(4,4′-bipyridinium) Methylene bridge (CH₂) Br⁻ Symmetric bridged structure; chevron-shaped geometry with N–C–N angle of 111.1° .
1-Methyl-1′-tetradecyl-4,4′-bipyridinium Methyl (C₁), Tetradecyl (C₁₄) Cl⁻ Longer alkyl chain increases hydrophobicity; used in redox-active materials .
DA2+ (1,1’-diaminoethyl-viologen) Aminoethyl groups Cl⁻ Functionalized with –NH₂ groups; enhances catalytic efficiency in CO₂ reduction .

Key Observations :

  • Alkyl Chain Length: Nonyl (C₉) offers intermediate hydrophobicity compared to shorter (methyl) or longer (tetradecyl) chains, balancing solubility and aggregation in solvents.
  • Bridging Groups: The methylene bridge in 1,1′-Methylenebis(4,4′-bipyridinium) restricts conformational flexibility, promoting columnar π–π stacking absent in non-bridged viologens .
Crystal Packing and Intermolecular Interactions

Viologen packing is influenced by substituents and counterions:

Compound Crystal Packing Motif Key Interactions Distance/Geometry
1,1′-Methylenebis(4,4′-bipyridinium) dibromide Columnar stacks along [001] direction π–π stacking, C–H⋯N hydrogen bonds C⋯C = 3.493 Å; dihedral angle = 21.00° .
4,4′-Bipyridin-1-ium perchlorate dihydrate Supramolecular chains via N–H⋯N hydrogen bonds π–π stacking, H-bonds with water/ClO₄⁻ Chains aligned along a-axis .
1-Methyl-1′-vinyl-4,4′-bipyridinium PF₆⁻ Polymer films on TiO₂ electrodes Copolymerization via vinyl groups Applied in redox-active thin films .

Comparison with this compound:

  • The nonyl chain likely induces micellar or layered structures in solution, with π–π stacking distances similar to other viologens (~3.5 Å).
  • Absence of a bridging group (vs.

Q & A

Q. Table 1. Crystallographic Parameters for 1-Methyl-1'-nonyl-4,4'-bipyridinium Derivatives

ParameterValue (Example)Source
Space groupFdd2 (orthorhombic)
a, b, c (Å)18.08, 48.23, 4.54
V (Å3^3)3960.45
π–π distance (Å)3.493 (C5–C8)
C–H···N distance (Å)2.546 (H11–N2)
Dihedral angle (°)21.00 (pyridyl vs. pyridinium)

Q. Table 2. Key Refinement Metrics Using SHELXL

MetricValue (Ideal Range)Source
R1_1 (I>2σI > 2σ)< 0.03
wR2_2 (all data)< 0.08
GooF (S)1.0–1.2
Δρmax/min_{max/min} (eÅ3^{-3})±0.25

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